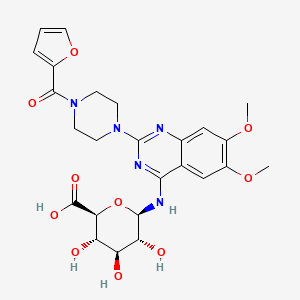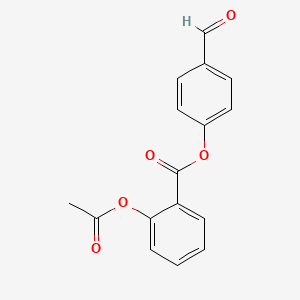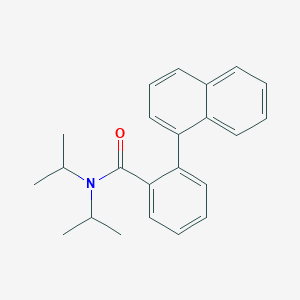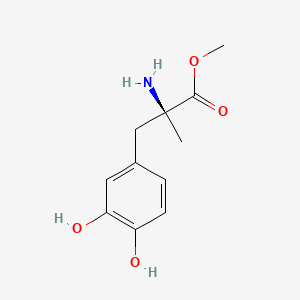
Prazosin N-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prazosin N-beta-D-Glucuronide is a glucuronide conjugate of prazosin, a medication primarily used to treat high blood pressure, symptoms of an enlarged prostate, and post-traumatic stress disorder-related nightmares. The glucuronide conjugate is formed through the process of glucuronidation, which enhances the solubility and excretion of prazosin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prazosin N-beta-D-Glucuronide typically involves the enzymatic conjugation of prazosin with glucuronic acid. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes. The reaction conditions generally include an aqueous medium, a suitable buffer to maintain pH, and the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Prazosin N-beta-D-Glucuronide primarily undergoes hydrolysis reactions. The glucuronide moiety can be cleaved by beta-glucuronidase enzymes, releasing the parent compound, prazosin.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzymes in an aqueous buffer.
Oxidation and Reduction: These reactions are less common for glucuronides but can occur under specific conditions.
Major Products: The major product of hydrolysis is prazosin. Other minor products may include various metabolites formed through further enzymatic reactions.
Scientific Research Applications
Prazosin N-beta-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of prazosin.
Toxicology: Helps in understanding the detoxification pathways of prazosin.
Drug Development: Serves as a model compound for studying glucuronidation and its impact on drug solubility and excretion.
Biological Studies: Used in research on enzyme kinetics and the role of glucuronidation in drug metabolism.
Mechanism of Action
The mechanism of action of Prazosin N-beta-D-Glucuronide involves its conversion back to prazosin through hydrolysis. Prazosin then exerts its effects by blocking alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. The glucuronide conjugate itself does not have significant pharmacological activity but facilitates the excretion of prazosin.
Comparison with Similar Compounds
PhIP-N2-beta-D-Glucuronide: A glucuronide conjugate of a heterocyclic amine, involved in detoxification.
Morphine-6-glucuronide: An active metabolite of morphine with significant pharmacological effects.
Acyl Glucuronides: Conjugates of carboxylic acids, often studied for their reactivity and potential toxicity.
Uniqueness: Prazosin N-beta-D-Glucuronide is unique due to its specific role in the metabolism and excretion of prazosin. Unlike some glucuronides that retain pharmacological activity, this compound primarily serves as a detoxification and excretion pathway.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O10/c1-37-15-10-12-13(11-16(15)38-2)26-25(30-7-5-29(6-8-30)23(34)14-4-3-9-39-14)28-21(12)27-22-19(33)17(31)18(32)20(40-22)24(35)36/h3-4,9-11,17-20,22,31-33H,5-8H2,1-2H3,(H,35,36)(H,26,27,28)/t17-,18-,19+,20-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKJQIIXNQGAA-SXFAUFNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC5C(C(C(C(O5)C(=O)O)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944943-73-1 |
Source


|
| Record name | Prazosin N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944943731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRAZOSIN N-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DUS6A8SSC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![Toluene, [3H]](/img/structure/B1144558.png)

![1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride](/img/new.no-structure.jpg)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)

